Cas no 1805159-66-3 (2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine)

2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a chloro substituent at the 2-position and a difluoromethyl group at the 4-position—enhance reactivity and stability, making it a versatile intermediate for cross-coupling reactions and further functionalization. The dimethoxy groups at the 3- and 5-positions contribute to electron density modulation, facilitating selective transformations. This compound is particularly valuable in the development of bioactive molecules, offering precise control over molecular properties. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine structure
1805159-66-3 structure
Product Name:2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine
CAS No:1805159-66-3
MF:C8H8ClF2NO2
MW:223.604428291321
CID:4851318
Update Time:2025-05-22

2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine
    • Inchi: 1S/C8H8ClF2NO2/c1-13-4-3-12-7(9)6(14-2)5(4)8(10)11/h3,8H,1-2H3
    • InChI Key: FHPIHFAYTYZAOT-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(F)F)C(=CN=1)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 2.4
  • Topological Polar Surface Area: 31.4

2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072189-250mg
2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine
1805159-66-3 97%
250mg
$484.80 2022-04-01
Alichem
A029072189-500mg
2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine
1805159-66-3 97%
500mg
$790.55 2022-04-01
Alichem
A029072189-1g
2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine
1805159-66-3 97%
1g
$1,460.20 2022-04-01

Additional information on 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine

Comprehensive Guide to 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine (CAS No. 1805159-66-3)

2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine (CAS No. 1805159-66-3) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and dimethoxy substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, C8H8ClF2NO2, offers a balance of reactivity and stability, making it valuable for applications in drug discovery and crop protection.

The growing demand for fluorinated pyridines in modern chemistry has positioned 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine as a compound of interest. Researchers are particularly drawn to its potential in developing new-generation pharmaceuticals and sustainable agrochemicals. The presence of the difluoromethyl group enhances the compound's metabolic stability, a feature highly sought after in medicinal chemistry.

In pharmaceutical applications, 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine serves as a key building block for small molecule drugs. Its structural motifs are frequently incorporated into compounds targeting central nervous system disorders and inflammatory conditions. The chloro and methoxy substituents provide excellent handles for further functionalization, enabling the creation of diverse molecular architectures.

The agrochemical industry has also recognized the value of 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine. Its derivatives show promise in developing next-generation pesticides with improved environmental profiles. The fluorine atoms in the molecule contribute to enhanced bioactivity and selectivity, reducing the required application rates while maintaining efficacy against target pests.

From a synthetic chemistry perspective, 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine offers interesting challenges and opportunities. The electron-withdrawing effects of the difluoromethyl group influence the reactivity of the pyridine ring, enabling selective transformations at specific positions. This characteristic makes the compound particularly valuable for structure-activity relationship studies in drug design.

The market for fluorinated pyridine derivatives like 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine has seen steady growth, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Industry analysts project continued expansion as researchers discover new applications for these versatile compounds in biocatalysis and material science.

Quality control of 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. The standard specifications often call for ≥98% purity, with particular attention to the absence of process-related impurities.

Storage and handling of 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine require standard laboratory precautions. The compound is typically stored at 2-8°C in tightly sealed containers to maintain stability. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material in powder form.

Recent publications have highlighted innovative synthetic routes to 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine, focusing on green chemistry principles. These approaches aim to reduce solvent waste and improve atom economy while maintaining high yields. Such developments align with the growing emphasis on sustainable chemical manufacturing across the industry.

The future outlook for 2-Chloro-4-(difluoromethyl)-3,5-dimethoxypyridine appears promising, with potential applications emerging in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). As the understanding of fluorine effects in medicinal chemistry deepens, this compound class is expected to play an increasingly important role in drug discovery pipelines worldwide.

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